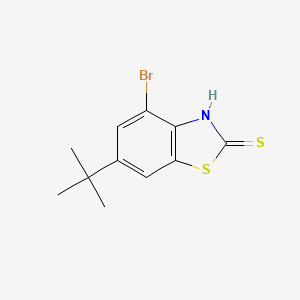
4-Bromo-6-T-butyl-2-mercaptobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C11H12BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a mercapto group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole typically involves the bromination of 6-T-butyl-2-mercaptobenzothiazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-T-butyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 6-T-butyl-2-mercaptobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-6-T-butyl-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of rubber additives, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Mercaptobenzothiazole: Lacks the bromine and tert-butyl groups, making it less sterically hindered and potentially more reactive.
4-Bromo-2-mercaptobenzothiazole: Similar structure but lacks the tert-butyl group, affecting its solubility and reactivity.
6-T-butyl-2-mercaptobenzothiazole: Lacks the bromine atom, which influences its chemical reactivity and biological activity.
Uniqueness: 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is unique due to the combined presence of the bromine atom and tert-butyl group, which confer specific steric and electronic properties
Propiedades
IUPAC Name |
4-bromo-6-tert-butyl-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS2/c1-11(2,3)6-4-7(12)9-8(5-6)15-10(14)13-9/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKOFHNXNYZDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682034 |
Source


|
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-20-0 |
Source


|
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
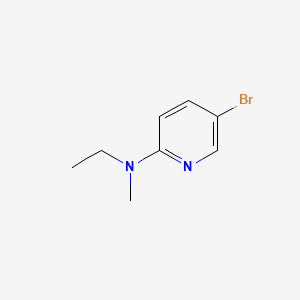
![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
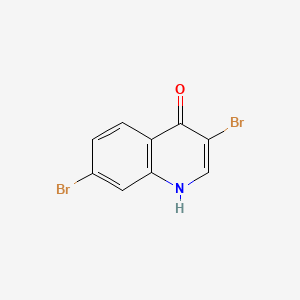
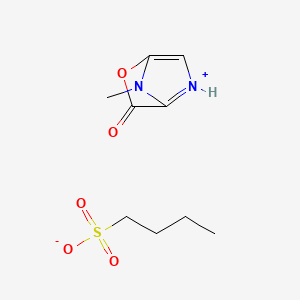

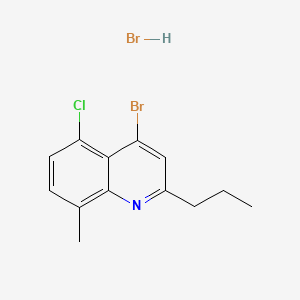
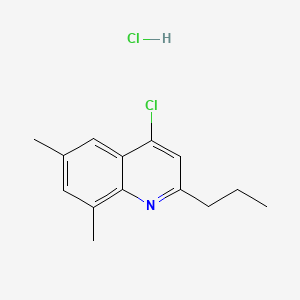
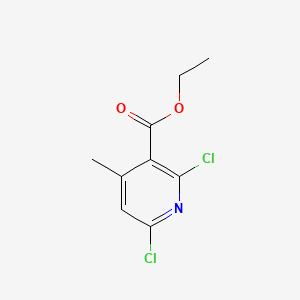
![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
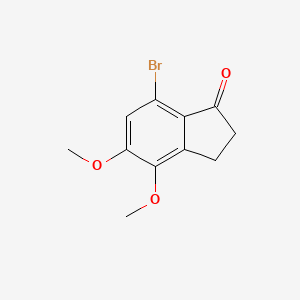
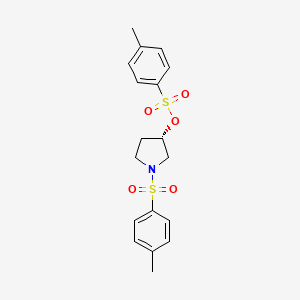
![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)
![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)
